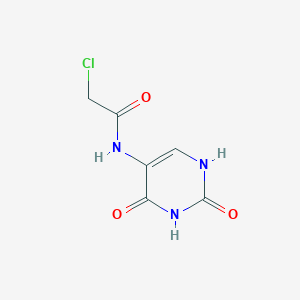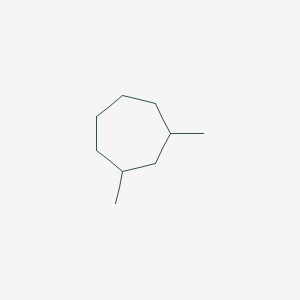
N-(2-chlorophenyl)-2-(2-imino-4-oxo-3-phenyl-1,3-thiazolidin-5-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chlorophenyl)-2-(2-imino-4-oxo-3-phenyl-1,3-thiazolidin-5-yl)acetamide is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is also known as TZD, which is a member of the thiazolidinedione family of compounds. TZD has been shown to have a variety of biochemical and physiological effects, which make it a promising candidate for further research.
作用机制
The mechanism of action of TZD is not fully understood, but it is thought to involve the activation of peroxisome proliferator-activated receptors (PPARs). PPARs are nuclear receptors that regulate gene expression and are involved in a variety of biological processes, including lipid metabolism, inflammation, and cell proliferation. TZD has been shown to activate PPAR-gamma, which is involved in the regulation of insulin sensitivity and glucose metabolism.
Biochemical and Physiological Effects:
TZD has a variety of biochemical and physiological effects, which make it a promising candidate for further research. Some of the most notable effects of TZD include increased insulin sensitivity, anti-inflammatory properties, and anti-cancer properties. TZD has also been shown to have neuroprotective effects, which make it a potential candidate for the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of TZD for lab experiments is its well-characterized mechanism of action. This makes it a useful tool for studying the regulation of gene expression and other biological processes. In addition, TZD has a variety of biochemical and physiological effects, which make it a versatile compound for studying a variety of biological systems. However, one limitation of TZD is its relatively low solubility in water, which can make it difficult to work with in some experimental systems.
未来方向
There are a variety of future directions for research on TZD. One area of interest is the development of new TZD analogs with improved pharmacological properties. Another area of interest is the exploration of TZD's potential for the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. In addition, further research is needed to fully understand the mechanism of action of TZD and its potential for the treatment of other diseases, such as cancer and inflammatory disorders.
合成方法
The synthesis of TZD involves the reaction of 2-chlorobenzaldehyde with thiourea to form 2-imino-4-oxo-3-phenyl-1,3-thiazolidine. This intermediate is then reacted with chloroacetyl chloride to form N-(2-chlorophenyl)-2-(2-imino-4-oxo-3-phenyl-1,3-thiazolidin-5-yl)acetamide. The synthesis of TZD is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity.
科学研究应用
TZD has been extensively studied for its potential use in scientific research. One of the most promising applications of TZD is in the treatment of diabetes. TZD has been shown to increase insulin sensitivity, which can help to regulate blood sugar levels in patients with diabetes. In addition, TZD has been shown to have anti-inflammatory and anti-cancer properties, which make it a promising candidate for further research in these areas.
属性
分子式 |
C17H14ClN3O2S |
|---|---|
分子量 |
359.8 g/mol |
IUPAC 名称 |
N-(2-chlorophenyl)-2-(2-imino-4-oxo-3-phenyl-1,3-thiazolidin-5-yl)acetamide |
InChI |
InChI=1S/C17H14ClN3O2S/c18-12-8-4-5-9-13(12)20-15(22)10-14-16(23)21(17(19)24-14)11-6-2-1-3-7-11/h1-9,14,19H,10H2,(H,20,22) |
InChI 键 |
VDJSXFPVFWKHAC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=O)C(SC2=N)CC(=O)NC3=CC=CC=C3Cl |
规范 SMILES |
C1=CC=C(C=C1)N2C(=O)C(SC2=N)CC(=O)NC3=CC=CC=C3Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(3-Benzyl-2,4-dioxo-thiazolidin-5-yl)-p-tolyl-amino]-acetamide](/img/structure/B228545.png)
![2-[(3-Benzyl-2,4-dioxo-thiazolidin-5-yl)-phenyl-amino]-acetamide](/img/structure/B228546.png)
![2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]-N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B228549.png)
![N'-[4-(dimethylamino)benzylidene]-2-{[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy}acetohydrazide](/img/structure/B228555.png)
![(5Z)-3-benzyl-5-[(2-methoxyanilino)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B228560.png)
![(5Z)-3-benzyl-5-[(4-chloroanilino)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B228561.png)
![5-bromo-2-hydroxy-N'-[(1E)-2-methylpropylidene]benzohydrazide](/img/structure/B228565.png)
![4-[2-(2-Furoyl)carbohydrazonoyl]phenyl benzoate](/img/structure/B228570.png)
![2-[(2E)-2-[[2-[(4-fluorophenyl)methoxy]phenyl]methylidene]hydrazinyl]-1,3-thiazol-4-one](/img/structure/B228581.png)



![2-[4-oxo-2-[(2E)-2-[(4-propoxyphenyl)methylidene]hydrazinyl]-1,3-thiazol-5-yl]acetic acid](/img/structure/B228595.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-{4-[({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)amino]phenyl}urea](/img/structure/B228599.png)